2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a synthetic compound that features an indole and naphthalene moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthalene ring system is also significant in medicinal chemistry due to its stability and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Thioether Formation: The indole derivative is then reacted with an appropriate thiol to form the thioether linkage. This reaction can be carried out using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Acetamide Formation: The final step involves the reaction of the thioether with naphthalen-1-yl acetic acid or its derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated indoles, nitroindoles
Scientific Research Applications
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid derivatives: Known for their plant hormone activity and potential therapeutic applications.
Indole-3-ethanol: A metabolite with sleep-inducing properties.
Indole-3-ethanamine: Known for its role in neurotransmission and potential therapeutic effects.
Uniqueness
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is unique due to its combined indole and naphthalene structure, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-24-14-21(18-11-5-6-13-20(18)24)26-15-22(25)23-19-12-7-9-16-8-3-4-10-17(16)19/h3-14H,2,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVTHJOYVAXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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